4-Morpholinopiperidine, also known as MORP, is a chemical compound that can be synthesized by the reduction of its 1-oxide. It is used as a reactant for the synthesis of selective adenosine A2A receptor antagonists, antidepressants, small molecules that restore E-cadherin expression and reduce invasion in colorectal carcinoma cells, orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, and quinoline derivatives with antimicrobial activity.
Synthesis Analysis
The synthesis of 4-Morpholinopiperidine involves placing the compound (3) (120 g; 0.46 mol), 2-propanol (276 g), and the palladium/carbon catalyst (0.3 g in terms of metallic palladium) in an autoclave with a capacity of 1 L. The mixture is then stirred at 80° C., under a hydrogen pressure of 0.5 MPa for 7 hours.
Molecular Structure Analysis
The molecular formula of 4-Morpholinopiperidine is C9H18N2O, and its molecular weight is 170.25 g/mol.
Chemical Reactions Analysis
4-Morpholinopiperidine undergoes morpholine ring contraction when reacting with trimethylsilylmethyllithium (TMSCH 2 Li). It may also be used to synthesize 2-(4-morpholinopiperidin-1-yl)-5-nitrobenzonitrile and 9-bromo-6,6-dimethyl-8-(4-morpholin-4-yl-piperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile.
Physical And Chemical Properties Analysis
4-Morpholinopiperidine has a melting point of 40-43 °C and a boiling point of 100-115 °C at 0.15-0.20 mm Hg.
Related Compounds
Detailed Descriptions and Relevance to 4-Morpholinopiperidine:
Compound Description: This compound is a derivative of 4,7-dibromobenzo[d][1,2,3]thiadiazole, synthesized through nucleophilic substitution with morpholine. []
Relevance: This compound shares the morpholine ring with 4-Morpholinopiperidine. Additionally, it highlights the use of morpholine as a reactant for nucleophilic substitution in similar heterocyclic systems. []
Compound Description: This compound represents a novel class of glutaminase 1 inhibitors being investigated for their potential in glioblastoma chemotherapy. []
Relevance: This compound contains a piperidine ring with substitution at the 4-position, similar to 4-Morpholinopiperidine. The difference lies in the substituent at the nitrogen atom of the piperidine ring. []
Compound Description: This compound is a substituted pyrrolo[1,2-a]quinoxaline derivative synthesized from 2-nitroaniline. It shows cytotoxic potential against several human leukemia cell lines. []
Relevance: This compound also contains a piperidine ring with a complex substituent at the 4-position, making it structurally similar to 4-Morpholinopiperidine. This example highlights the diverse range of substituents that can be incorporated at the 4-position of piperidine while potentially retaining biological activity. []
Compound Description: This is the deuterium-labeled version of the CCR2 antagonist JNJ-26131300. []
Relevance: This compound features a piperidine ring substituted at the 4-position, directly analogous to 4-Morpholinopiperidine. The varying substituents highlight the potential for modification at this position while potentially influencing biological activity towards targets like CCR2. []
Compound Description: This compound served as a pharmacophore for designing and synthesizing a series of benzo[d]imidazole-2-one derivatives as potential NLRP3 inflammasome inhibitors. []
Relevance: This compound shares the piperidine ring with 4-Morpholinopiperidine, highlighting the importance of this structural motif in medicinal chemistry, particularly in targeting NLRP3. []
N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide
Compound Description: This compound is a novel inhibitor of Adenylyl Cyclase of G. lamblia, identified through a study utilizing structural data of the nucleotidyl cyclase 1 (gNC1) of this parasite. []
Relevance: This compound contains a piperidine ring with a substituent at the 4-position, similar to 4-Morpholinopiperidine. This emphasizes the potential of exploring modifications at the piperidine nitrogen for targeting specific enzymes like G. lamblia's Adenylyl Cyclase. []
4-Piperidin-4-yl-triazole
Compound Description: This compound served as the core structure for a series of hydroxamic acid-based histone deacetylase inhibitors, with some showing excellent HDAC6 inhibitory and antiproliferative activities. [, ]
Relevance: This compound features the same piperidine ring substituted at the 4-position as 4-Morpholinopiperidine, demonstrating the potential of this structural motif in developing HDAC inhibitors. [, ]
Compound Description: This compound, along with its piperazine analogue, was analyzed for its crystal structure and energy frameworks. []
Relevance: This compound, similar to 4-Morpholinopiperidine, possesses a piperidine ring substituted at the 4-position, though with a different substituent. []
Compound Description: This compound is the piperazine analogue of compound 8, also analyzed for its crystal structure and energy frameworks. []
Relevance: Though containing a piperazine ring instead of piperidine as in 4-Morpholinopiperidine, the structural similarity and shared substitution pattern at the analogous position highlight a potential bioisosteric relationship between piperidine and piperazine rings. []
6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole
Compound Description: This compound served as a starting point for designing a series of phosphoramidate derivatives evaluated for their antimicrobial activity. []
Relevance: This compound is structurally similar to 4-Morpholinopiperidine, possessing a piperidine ring with a substituent at the 4-position. The differing substituents suggest potential avenues for modifying the core structure to achieve desired antimicrobial properties. []
Compound Description: This compound is a novel, potent, and selective anaplastic lymphoma kinase (ALK) inhibitor currently in phase 1 and 2 clinical trials. []
Relevance: Similar to 4-Morpholinopiperidine, this compound features a piperidine ring, though incorporated within a more complex structure. The presence of the piperidine ring suggests its potential role in the compound's interaction with the ALK target. []
Compound Description: This compound is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor with potential for treating schizophrenia. []
Relevance: This compound shares the morpholine ring with 4-Morpholinopiperidine. The presence of the morpholine ring in this PDE10A inhibitor suggests its potential importance in interacting with the target and contributing to the observed pharmacological activity. []
Compound Description: This compound is a potent and selective inhibitor of histone methyltransferase EZH2, currently in Phase I clinical trials for B-cell lymphoma. []
Relevance: This compound features a piperidine ring substituted at the 4-position, analogous to 4-Morpholinopiperidine. The different substituent highlights the versatility of modifications at this position while targeting specific enzymes like EZH2. []
Compound Description: This compound represents a series of synthesized derivatives bearing both 1,3,4-oxadiazole and piperidine moieties. These compounds were studied for their biological activity, including antimicrobial activity, acetylcholinesterase inhibition, and urease inhibition. []
Relevance: This compound features a piperidine ring substituted at the 4-position, similar to 4-Morpholinopiperidine, highlighting the relevance of this structural motif in various pharmacological targets. []
(Piperidin-4-yl)pyrido[3,2-d]pyrimidine
Compound Description: This compound served as a scaffold for developing BAY-885, a potent and selective ERK5 inhibitor. []
Relevance: This compound incorporates a piperidine ring substituted at the 4-position, directly comparable to 4-Morpholinopiperidine, demonstrating the significance of this structural motif in designing kinase inhibitors like BAY-885. []
Compound Description: This compound is a novel and selective nociceptin receptor (NOP) agonist that has shown to decrease the acquisition of ethanol-induced conditioned place preference in mice. []
Relevance: Similar to 4-Morpholinopiperidine, this compound features a piperidine ring, although with a different substituent at the nitrogen. This structural similarity highlights the potential of piperidine derivatives in targeting the NOP receptor. []
2-(Piperidin-4-yl)-thiazole-4-carboxamide
Compound Description: This compound represents a series of analogues of tubulysins, synthesized to investigate the importance of intramolecular hydrogen bonding for antitumor activity. []
Relevance: This compound features a piperidine ring with a substituent at the 4-position, analogous to 4-Morpholinopiperidine. This highlights the potential of modifying the piperidine nitrogen while targeting specific biological pathways involved in tumor growth. []
Compound Description: This compound is a potent, orally available, and highly selective PARP-1 inhibitor discovered through high-throughput screening and structure-based optimization. It shows promising antitumor activity in preclinical models. []
Relevance: This compound contains a piperidine ring substituted at the 4-position, similar to 4-Morpholinopiperidine. This underscores the importance of this specific substitution pattern in achieving selectivity for the PARP-1 enzyme. []
Compound Description: This compound is a new synthetic opioid analogue of fentanyl, identified in seized material. It poses a serious risk of fatal intoxication. []
Relevance: Like 4-Morpholinopiperidine, this compound possesses a piperidine ring. Although the core structures differ significantly, the presence of the piperidine ring suggests its potential role in binding to opioid receptors. []
Compound Description: This compound is a CGRP receptor antagonist, discovered through structure-based drug design. It is a highly potent and selective compound with good metabolic stability and solubility, making it a potential candidate for treating migraine. []
Relevance: This compound features a piperidine ring within its complex structure, similar to 4-Morpholinopiperidine. This highlights the presence of piperidine rings in diverse pharmacological contexts, including CGRP receptor antagonists. []
Compound Description: This compound is a dual inhibitor of cholinesterase and monoamine oxidase, designed based on a previous lead compound and QSAR predictions. []
Relevance: This compound features a piperidine ring with a complex substituent at the 4-position, making it structurally similar to 4-Morpholinopiperidine. This demonstrates the potential of modifying the piperidine substituent to achieve dual inhibition of different enzyme families. []
Compound Description: This compound represents a series of new heterocyclic compounds containing the imidazole scaffold, synthesized and evaluated for their antimicrobial activity. []
Relevance: This compound features a piperidine ring substituted at the 4-position, similar to 4-Morpholinopiperidine. This exemplifies the application of piperidine-containing compounds in developing new antimicrobial agents. []
4-(Piperidin-4-yl)-1-hydroxypyrazole
Compound Description: This compound is a gamma-aminobutyric acid(A) (GABAA) receptor ligand. A series of its analogues were synthesized to explore the orthosteric binding site of the GABAA receptor. [, ]
Relevance: This compound shares the piperidine ring with 4-Morpholinopiperidine, substituted at the same position. This common structural feature suggests the potential significance of the 4-substituted piperidine moiety in interacting with the GABAA receptor. [, ]
2-(piperidin-4-yl)-1H-benzo[d]imidazole
Compound Description: This compound served as a starting point for the design and synthesis of novel anti-inflammatory agents. []
Relevance: This compound, similar to 4-Morpholinopiperidine, features a piperidine ring substituted at the 4-position, highlighting the potential of this scaffold in developing new anti-inflammatory therapies. []
Diphenyl(piperidin-4-yl)methanol
Compound Description: This compound represents a series of derivatives evaluated for their antimicrobial activity. []
Relevance: This compound shares the piperidine ring with 4-Morpholinopiperidine, emphasizing the importance of this structural motif in medicinal chemistry, specifically in the context of antimicrobial agents. []
Compound Description: This compound and its pharmaceutically acceptable salts act as ALK and EGFR modulators for cancer treatment. []
Relevance: This compound incorporates a piperidine ring substituted at the 4-position, similar to 4-Morpholinopiperidine. The presence of the piperidine ring in this complex structure suggests its potential role in the compound's interaction with both ALK and EGFR. []
Compound Description: This compound was used to synthesize a series of S-substituted derivatives evaluated for their enzyme inhibition and antibacterial properties. []
Relevance: This compound features a piperidine ring with a substituent at the 4-position, analogous to 4-Morpholinopiperidine. []
Compound Description: This compound represents a series of derivatives designed and synthesized as potential antimicrobial agents. []
Relevance: This compound incorporates a piperidine ring substituted at the nitrogen, similar to 4-Morpholinopiperidine, highlighting the presence of this structural motif in various antimicrobial agents. []
5‐(Piperidin‐4‐yl)‐3‐Hydroxypyrazole
Compound Description: This compound and its analogs were used to probe the orthosteric binding site of the GABAA receptor. []
Relevance: This compound, similar to 4-Morpholinopiperidine, features a piperidine ring with substitution at the 4-position. The presence of this structural element in a series of GABAA receptor ligands suggests its potential role in binding to the receptor. []
Compound Description: This compound served as a precursor for synthesizing derivatives evaluated for their in vitro antimicrobial activity. []
Relevance: This compound features a piperidine ring substituted at the 4-position, analogous to 4-Morpholinopiperidine. This highlights the potential of this scaffold for developing antimicrobial agents. []
Compound Description: This compound is a new psychoactive substance identified as a synthetic opioid, posing health and social risks. []
Relevance: Like 4-Morpholinopiperidine, this compound possesses a piperidine ring. Although their structures differ, the presence of this ring suggests its potential role in binding to opioid receptors and contributing to the compound's psychoactive effects. []
Compound Description: This compound is a new psychoactive substance identified as a synthetic opioid, similar to furanylfentanyl, and also poses health and social risks. []
Relevance: Like 4-Morpholinopiperidine, this compound possesses a piperidine ring. The similarity in structure to furanylfentanyl, which also contains a piperidine ring, suggests a potential common pharmacophore responsible for their opioid receptor binding and psychoactive effects. []
4-piperidin-4-yl-benzene-1,3-diol
Compound Description: This compound, and its salts, are novel compounds with potential pharmaceutical applications. []
Relevance: This compound shares the piperidine ring with 4-Morpholinopiperidine, demonstrating the importance of this structural motif in medicinal chemistry. []
Compound Description: This compound is identified as a potential EGFR signaling inhibitor, demonstrating inhibitory effects on EGFR phosphorylation and downstream signaling pathways. []
Relevance: This compound contains a piperidine ring substituted at the 4-position, analogous to 4-Morpholinopiperidine. This structural similarity suggests a potential role for the piperidine ring in interacting with the EGFR target. []
Compound Description: This compound is a soluble guanylate cyclase (sGC) activator specifically designed for topical ocular delivery as a therapy for glaucoma. []
Relevance: This compound incorporates a piperidine ring within its structure, similar to 4-Morpholinopiperidine, highlighting the presence of piperidine rings in diverse pharmacological contexts, including sGC activators for glaucoma treatment. []
Compound Description: This compound is a factor B inhibitor specifically designed to treat various complement-mediated diseases. []
Relevance: This compound features a piperidine ring, although with a different substitution pattern compared to 4-Morpholinopiperidine. This difference highlights the importance of the substituent position and type in influencing the compound's activity towards specific targets like factor B. []
Compound Description: This compound is a highly potent type II inhibitor of cKIT kinase, capable of inhibiting the T670I "Gatekeeper" mutant. []
Relevance: This compound contains a piperidine ring substituted at the 4-position, analogous to 4-Morpholinopiperidine. This structural similarity suggests a potential role of the piperidine ring in interacting with the cKIT kinase target, including its mutated forms. []
Compound Description: This compound is an antidiabetic clinical candidate targeting GPR119, demonstrating efficacy in both acute and chronic in vivo rodent models of diabetes. []
Relevance: This compound features a piperidine ring substituted at the 4-position, similar to 4-Morpholinopiperidine. This highlights the potential of this structural motif in developing new antidiabetic therapies targeting GPR119. []
4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine
Compound Description: This compound is a key intermediate in the synthesis of derivatives that inhibit tumor necrosis factor alpha and nitric oxide. []
Relevance: This compound shares the morpholine ring with 4-Morpholinopiperidine, highlighting the relevance of this structural motif in medicinal chemistry, particularly in targeting inflammatory processes involving TNF-alpha and nitric oxide. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
p-Tolyl isocyanate reacts with human serum albumin to form antigen which helps in detecting IgE antibodies in workers hypersensitive to toluene diisocyanate. 4-tolyl isocyanate is an isocyanate comprising a benzene core with isocyanato and methyl substituents para to each other. It has a role as a hapten and an allergen. It is a member of isocyanates and a member of toluenes.
1-Cyclohexene-1-carboxylic acid was identified as intermediate during the anaerobic decomposition of benzoic acid by a methanogenic consortium. Cyclohex-1-enecarboxylic acid is an alpha,beta-unsaturated monocarboxylic acid.
1,3-dimethyluric acid is an oxopurine that is 7,9-dihydro-1H-purine-2,6,8(3H)-trionesubstituted by methyl groups at N-1 and N-3. It has a role as a metabolite. It is functionally related to a 7,9-dihydro-1H-purine-2,6,8(3H)-trione. It is a conjugate acid of a 1,3-dimethylurate anion.